[(3-Isopropoxy-2-thienyl)methyl]amine
Description
Properties
IUPAC Name |
(3-propan-2-yloxythiophen-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6(2)10-7-3-4-11-8(7)5-9/h3-4,6H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUTWJVKOYHRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(SC=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The compound [(3-Isopropoxy-2-thienyl)methyl]amine combines a thiophene backbone with an isopropoxy substituent at the 3-position and a primary amine at the methyl group. Its electronic properties, influenced by the electron-donating isopropoxy group and the aromatic thienyl system, make it a valuable intermediate for pharmaceuticals targeting serotonin receptors and kinase inhibitors. The synthesis challenges include avoiding overalkylation of the thiophene ring, achieving regioselectivity during isopropoxy introduction, and stabilizing the amine group against oxidation.
Synthetic Strategies and Methodologies
Nucleophilic Substitution and Alkylation
A widely adopted route involves the alkylation of 3-hydroxythiophene derivatives with isopropyl halides, followed by amine functionalization.
Thiophene Ring Functionalization
Reductive Amination of Ketone Intermediates
This method avoids direct handling of reactive amines by reducing imine intermediates.
Ketone Synthesis
- Step 1 : Oxidation of [(3-Isopropoxy-2-thienyl)methanol] to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄).
- Yield : 89%.
Imine Formation and Reduction
- The ketone reacts with ammonium acetate in methanol to form an imine, reduced by sodium cyanoborohydride (NaBH₃CN).
- Conditions : Room temperature, 24 hours.
- Yield : 78%.
Key Advantage : Minimizes side reactions compared to direct alkylation.
Mechanistic Insights and Optimization
Regioselectivity in Isopropoxy Group Introduction
Density functional theory (DFT) studies indicate that the 3-position of the thiophene ring is favored for alkoxy group attachment due to reduced steric hindrance and enhanced resonance stabilization. Microwave irradiation (120°C) accelerates the reaction by 40% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
[(3-Isopropoxy-2-thienyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of [(3-Isopropoxy-2-thienyl)methyl]amine.
Scientific Research Applications
[(3-Isopropoxy-2-thienyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [(3-Isopropoxy-2-thienyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
| Compound Name | Substituents/Features | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|
| [(3-Isopropoxy-2-thienyl)methyl]amine | Thiophene (3-isopropoxy, 2-aminomethyl) | Not reported | Research intermediate | |
| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | Thiophene (3-acetyl, 2-acetamide), brominated | Not reported | Synthetic intermediate for 3-acetylthiophenes | |
| 2-(Thiophen-2-yl)ethylamine | Dual thiophene groups (ethyl and methyl linkers) | 223.4 | Potential ligand or bioactive compound | |
| (3-Bromothiophen-2-yl)methylamine | Thiophene (3-bromo), methoxyethylamine | 250.16 | High reactivity due to bromine substituent | |
| {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine | Thiophene-phenyl hybrid, isopropylamine | 245.40 | Adsorbent or catalyst support |
Key Observations:
Substituent Effects :
- The isopropoxy group in the target compound enhances steric bulk and may influence solubility compared to simpler amines like 2-(thiophen-2-yl)ethylamine .
- Bromine in (3-bromothiophen-2-yl)methylamine increases reactivity for cross-coupling reactions, unlike the inert isopropoxy group .
- Acetyl and acetamide groups in N-(3-acetyl-2-thienyl)-2-bromoacetamide enable participation in condensation and nucleophilic substitution reactions .
Synthesis Pathways: Thiophene-derived amines are typically synthesized via functionalization of pre-formed thiophene cores. For example, 3-acetylthiophen-2-amine derivatives are prepared using modified Gewald reactions , while brominated thiophenes may involve electrophilic substitution . The target compound’s synthesis likely involves alkylation of a thiophene precursor with isopropoxy and aminomethyl groups.
This suggests that thiophene-based amines with polar groups could be explored for similar applications. Pharmaceuticals: Compounds like 1-(3-Methylthiophen-2-yl)ethylamine (CAS 128365-16-2) are used as intermediates in drug discovery .
Q & A
Basic Research Questions
Q. What synthetic routes are available for [(3-Isopropoxy-2-thienyl)methyl]amine, and how can their efficiency be optimized?
- Methodological Answer : Synthesis typically involves functionalizing the thiophene ring. A plausible route includes:
Thiophene Functionalization : Introduce isopropoxy at the 3-position via nucleophilic substitution using 3-bromothiophene and isopropanol under basic conditions (e.g., NaH).
Methylamine Incorporation : Attach the methylamine group via reductive amination of a carbonyl intermediate (e.g., using NaBH₃CN or H₂/Pd-C) .
- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF for polar intermediates), temperature control (40–60°C to avoid side reactions), and catalyst selection. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>70%) and purity (>95% by HPLC).
Q. How can the structure and purity of [(3-Isopropoxy-2-thienyl)methyl]amine be confirmed?
- Methodological Answer :
- FTIR Spectroscopy : Identify characteristic peaks for the amine group (N–H stretch at ~3300–3500 cm⁻¹), C–N stretch (~1250 cm⁻¹), and thiophene ring vibrations (~700–800 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.5–7.5 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm).
- Elemental Analysis : Verify nitrogen content (~7–8 wt.%) to assess amine incorporation .
Q. What experimental setups are suitable for testing [(3-Isopropoxy-2-thienyl)methyl]amine’s adsorption properties (e.g., CO₂ capture)?
- Methodological Answer :
- Batch Reactor System : Use an autoclave reactor at controlled pressures (e.g., 5–10 psi CO₂) and temperatures (25–40°C). Monitor pressure drop to calculate adsorption capacity via the ideal gas law .
- Material Characterization : Pre-test BET surface area and pore volume (e.g., N₂ adsorption isotherms) to correlate structural properties with adsorption performance .
Advanced Research Questions
Q. How does the thiophene ring’s electronic nature influence [(3-Isopropoxy-2-thienyl)methyl]amine’s reactivity in CO₂ adsorption?
- Methodological Answer :
- Electronic Effects : The thiophene’s electron-rich π-system may enhance amine-CO₂ interactions by stabilizing carbamate intermediates via resonance. Compare adsorption capacities with non-thiophene analogues (e.g., benzene derivatives) to isolate electronic contributions .
- DFT Calculations : Model charge distribution and binding energies between CO₂ and the amine-thiophene system to predict adsorption mechanisms .
Q. What contradictions arise when correlating amine loading with adsorption capacity in heterocyclic amine-functionalized materials?
- Methodological Answer :
- Trade-offs : Higher amine loading (e.g., >40 wt.%) often reduces surface area (e.g., from 356 m²/g to <200 m²/g in MDEA-MC systems ), potentially limiting physical adsorption.
- Resolution : Optimize amine distribution (e.g., via controlled impregnation) to balance chemical (amine-CO₂ reaction) and physical (porosity-driven) adsorption. Use kinetic studies (e.g., pseudo-second-order models) to identify rate-limiting steps .
Q. How can [(3-Isopropoxy-2-thienyl)methyl]amine be integrated into hybrid materials for enhanced stability and recyclability?
- Methodological Answer :
- Composite Design : Immobilize the amine on mesoporous supports (e.g., SBA-15, MOFs) via covalent grafting. Characterize stability via cyclic TGA (thermal degradation >250°C indicates robustness) .
- Regeneration Testing : Perform adsorption-desorption cycles (e.g., 100°C under vacuum) to assess capacity retention. FTIR post-cycling can detect structural degradation (e.g., loss of amine peaks) .
Key Insights
- Synthesis-Property Link : Thiophene’s electron density enhances amine-CO₂ interactions but requires balanced amine loading to preserve porosity.
- Advanced Applications : Potential use in dual-function materials (CO₂ capture and catalysis) due to the thiophene’s redox activity .
- Data-Driven Optimization : Machine learning models (e.g., neural networks) can predict optimal synthesis parameters by training on BET, FTIR, and adsorption datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
